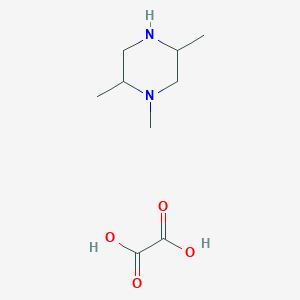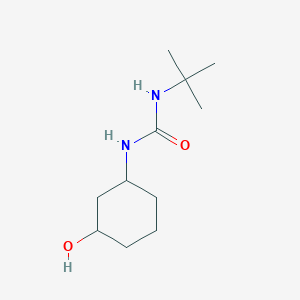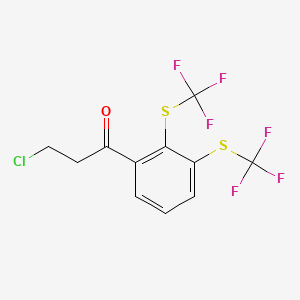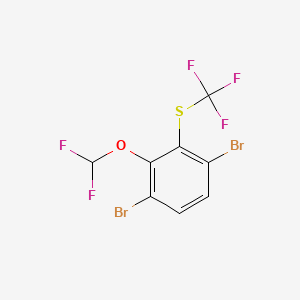
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is notable for its unique combination of halogen and sulfur substituents, which impart distinct chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is the bromination of a difluoromethoxybenzene precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone.
科学研究应用
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and sulfur substituents. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The trifluoromethylthio group, in particular, is known for its ability to modulate the activity of enzymes by interacting with their active sites.
相似化合物的比较
Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 2,4-Dibromo-1-(difluoromethoxy)benzene
- 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene
Uniqueness
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both difluoromethoxy and trifluoromethylthio groups makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of great interest in medicinal chemistry and materials science.
属性
分子式 |
C8H3Br2F5OS |
|---|---|
分子量 |
401.98 g/mol |
IUPAC 名称 |
1,4-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI 键 |
GFUJLJJFBFWNOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Br)OC(F)F)SC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


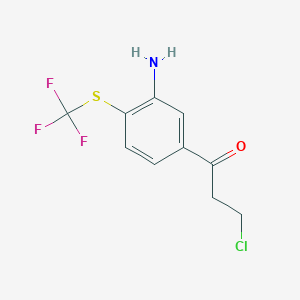
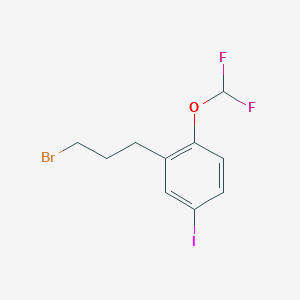
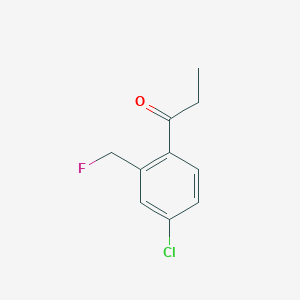


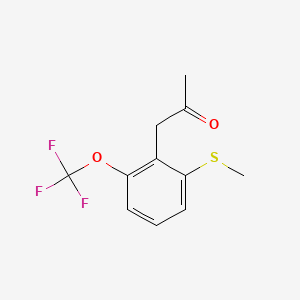
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)

